molecular formula C10H16N2O4S2 B8687195 N-Butyl-1,4-benzenedisulfonamide

N-Butyl-1,4-benzenedisulfonamide

Cat. No.: B8687195
M. Wt: 292.4 g/mol
InChI Key: PNKGGZUXWHYANJ-UHFFFAOYSA-N
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Description

N-Butyl-1,4-benzenedisulfonamide (chemical formula: C₁₀H₁₄N₂O₄S₂) is a sulfonamide derivative featuring two sulfonamide groups at the 1,4-positions of a benzene ring, with an N-butyl substituent. Sulfonamides are renowned for their thermal stability, solubility in polar solvents, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H16N2O4S2

Molecular Weight

292.4 g/mol

IUPAC Name

4-N-butylbenzene-1,4-disulfonamide

InChI

InChI=1S/C10H16N2O4S2/c1-2-3-8-12-18(15,16)10-6-4-9(5-7-10)17(11,13)14/h4-7,12H,2-3,8H2,1H3,(H2,11,13,14)

InChI Key

PNKGGZUXWHYANJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Features
N-Butyl-1,4-benzenedisulfonamide Benzene Two sulfonamide groups, N-butyl 290.36 (calculated) High polarity, potential enzyme inhibition
3,4-Bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide () Naphthalimide Pyrazolyl groups, N-butyl ~495 (estimated) Photochromic fluorescence, solvent-dependent red shift
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide () Benzodioxin + benzamide Methylsulfonyl, benzodioxin, N-methyl ~495 (estimated) Potential CNS activity, complex binding interactions
N-Butyl-1,4-dioxaspiro[4.5]decan-8-amine () Spirocyclic dioxaspiro[4.5] Amine, dioxaspiro 213.32 Discontinued, limited stability/applications

Key Observations :

  • This compound ’s dual sulfonamide groups distinguish it from analogs with single sulfonamide or sulfonyl moieties (e.g., ). This may enhance hydrogen-bonding capacity and acidity, influencing solubility and reactivity.
  • Naphthalimide derivatives () exhibit photochromism due to extended aromatic systems, a property absent in simpler sulfonamides .
  • Spirocyclic compounds () demonstrate how structural rigidity impacts stability and synthesis feasibility .

Photophysical and Solvent Effects

The naphthalimide analogs in display solvent-dependent fluorescence, with polar solvents inducing a red shift (∼50 nm shift in acetonitrile vs. hexane). This contrasts with this compound, which lacks conjugated aromatic systems necessary for fluorescence. However, its sulfonamide groups may confer UV absorption useful in analytical applications .

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